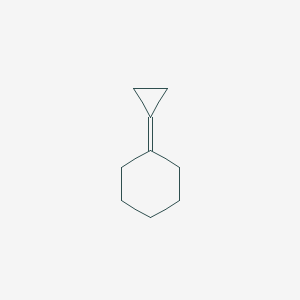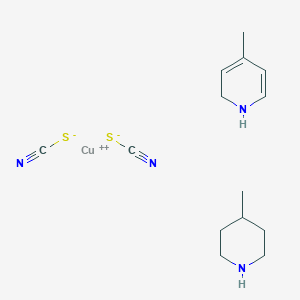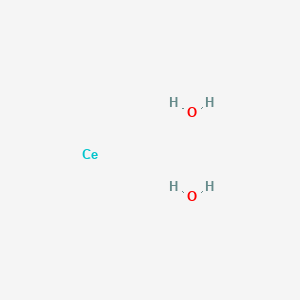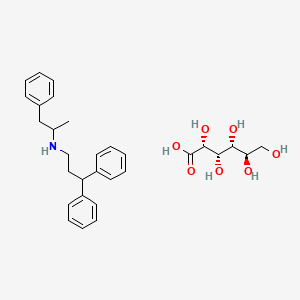
Cyclopropylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylidenecyclohexane is an organic compound that features a cyclopropylidene group attached to a cyclohexane ring This compound is of interest due to its unique structural properties, which combine the strain of the cyclopropylidene group with the relatively stable cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropylidenecyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. For instance, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can facilitate the formation of the cyclopropylidene group, which then reacts with cyclohexanone to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropylidenecyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclohexane derivatives.
Substitution: The cyclopropylidene group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropylidenecyclohexane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of cyclopropylidenecyclohexane involves its ability to undergo various chemical transformations due to the strain in the cyclopropylidene group. This strain makes the compound highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylidenecyclohexane can be compared with other similar compounds, such as:
Cyclopropylidenecyclobutane: Similar in structure but with a cyclobutane ring instead of cyclohexane.
Bicyclopropylidene: Contains two cyclopropylidene groups.
Cyclopropylidenecyclopentane: Features a cyclopentane ring instead of cyclohexane.
Uniqueness: this compound is unique due to the combination of the cyclopropylidene group’s strain and the stability of the cyclohexane ring.
Eigenschaften
CAS-Nummer |
14114-06-8 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
cyclopropylidenecyclohexane |
InChI |
InChI=1S/C9H14/c1-2-4-8(5-3-1)9-6-7-9/h1-7H2 |
InChI-Schlüssel |
QBTNAILBCOWYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2CC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)










![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
